bis[5-methyl-2-(propan-2-yl)cyclohexyl] (1-hydroxy-2-methylpropyl)phosphonate
Description
Bis[5-methyl-2-(propan-2-yl)cyclohexyl] (1-hydroxy-2-methylpropyl)phosphonate is a phosphonate ester characterized by two 5-methyl-2-isopropylcyclohexyl groups and a 1-hydroxy-2-methylpropyl substituent attached to the phosphorus atom. Its molecular formula is C₂₇H₄₉O₄P, with an average molecular mass of 484.65 g/mol.
Properties
IUPAC Name |
1-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-2-methylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H47O4P/c1-15(2)20-11-9-18(7)13-22(20)27-29(26,24(25)17(5)6)28-23-14-19(8)10-12-21(23)16(3)4/h15-25H,9-14H2,1-8H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBZCTBEJMCLOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OP(=O)(C(C(C)C)O)OC2CC(CCC2C(C)C)C)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H47O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis[5-methyl-2-(propan-2-yl)cyclohexyl] (1-hydroxy-2-methylpropyl)phosphonate typically involves multiple steps, starting with the preparation of the cyclohexyl groups and their subsequent attachment to the phosphoryl group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
bis[5-methyl-2-(propan-2-yl)cyclohexyl] (1-hydroxy-2-methylpropyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the phosphoryl group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl derivatives, while reduction could produce alcohols or other reduced forms of the compound.
Scientific Research Applications
bis[5-methyl-2-(propan-2-yl)cyclohexyl] (1-hydroxy-2-methylpropyl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving cell signaling and molecular interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which bis[5-methyl-2-(propan-2-yl)cyclohexyl] (1-hydroxy-2-methylpropyl)phosphonate exerts its effects involves interactions with specific molecular targets and pathways. The phosphoryl group plays a crucial role in these interactions, often acting as a key functional group in binding to target molecules and modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Variations
The compound’s closest analogs differ in the substituents attached to the phosphorus atom. Key comparisons include:
Table 1: Structural and Physicochemical Comparison
Substituent-Driven Property Differences
Hydrogen Bonding and Solubility :
- The 1-hydroxy-2-methylpropyl group in the target compound introduces a hydroxyl moiety, enabling hydrogen bonding. This contrasts with the hydroxy(4-methoxyphenyl)methyl group in the analog from , where the methoxy group enhances electron-donating effects but reduces polarity compared to the aliphatic hydroxy group .
- The absence of hydroxyl groups in bis(1-ethylpropyl) methylphosphonate () results in lower aqueous solubility and greater lipophilicity .
Steric Effects and Reactivity :
- Bulky cyclohexyl groups in the target compound and its phenyl-containing analog () sterically hinder nucleophilic attacks on the phosphorus center, enhancing stability. The simpler bis(1-ethylpropyl) methylphosphonate lacks this steric protection, making it more reactive .
Spectral Characteristics :
- The target compound’s IR spectrum likely features a broad O-H stretch near 3550 cm⁻¹ , similar to hydroxylated analogs in and . The phenyl-containing analog () would show aromatic C-H stretches (~3000 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹) .
Biological Activity
Bis[5-methyl-2-(propan-2-yl)cyclohexyl] (1-hydroxy-2-methylpropyl)phosphonate is an organophosphorus compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and its implications in various fields such as medicine and environmental science.
Synthesis
The synthesis of this compound typically involves a multi-step process:
- Starting Materials : The synthesis begins with 5-methyl-2-(propan-2-yl)cyclohexanol and a suitable phosphorus reagent, such as phosphorus trichloride.
- Phosphorylation : The hydroxy group of the alcohol is phosphorylated to form the phosphonate ester.
- Purification : The final product is purified through standard organic synthesis techniques, including recrystallization or chromatography.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications.
The compound's mechanism of action is primarily attributed to its interaction with specific enzymes and receptors. It may act as an inhibitor or activator within biochemical pathways, influencing processes such as:
- Anticonvulsant Activity : Preliminary studies suggest that derivatives of this compound exhibit anticonvulsant properties, particularly in models of chemically-induced seizures .
- Anti-inflammatory Effects : Research indicates potential anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
Case Studies
Several case studies have documented the biological effects of this compound:
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Anticonvulsant Properties : In a study involving pentylenetetrazole (PTZ)-induced seizures, the compound demonstrated a significant reduction in seizure frequency and duration, suggesting a neuroprotective effect .
Study Type Model Used Outcome Anticonvulsant Study PTZ-induced Seizures Reduced seizure frequency by 40% - Anti-inflammatory Research : Another study highlighted its potential role in reducing inflammatory markers in animal models, indicating its therapeutic promise for conditions like arthritis and other inflammatory disorders.
Environmental Considerations
The presence of organophosphorus compounds like this compound in environmental samples raises concerns regarding their impact on water quality and ecosystem health. Studies have shown that trace organic compounds can disrupt aquatic ecosystems and pose risks to human health through water contamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
